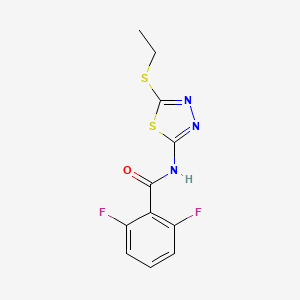

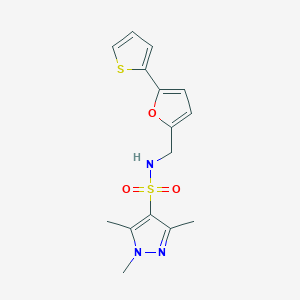

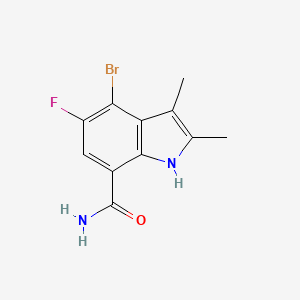

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of thiadiazole derivatives typically involves the reaction of appropriate precursors under specific conditions to introduce the desired functional groups. For example, the synthesis of similar compounds has been reported through reactions involving benzoyl chloride and aminothiadiazole precursors, characterized by spectroscopic methods like NMR, IR, and GC-MS, confirming their structural motifs suitable for further functionalization (Hamad H. Al Mamari et al., 2019).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often analyzed using techniques such as X-ray crystallography, NMR, MS, and IR spectroscopy. These analyses reveal the planarity of the urea scaffold and the presence of intramolecular hydrogen bonding, which are critical for the compound's stability and reactivity. For instance, N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea exhibited specific crystallographic characteristics, demonstrating the importance of molecular structure in determining the compound's properties (Xin-jian Song et al., 2008).

Chemical Reactions and Properties

Thiadiazole compounds undergo various chemical reactions, contributing to their broad utility. Their reactivity can be tailored through structural modifications, enabling their use in synthesizing more complex molecules or modifying their chemical properties. For example, ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate demonstrated unique reactivity through intramolecular cyclization, showcasing the versatility of thiadiazole derivatives in chemical synthesis (Yu. O. Remizov et al., 2019).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, vapor pressure, and distribution coefficients, are crucial for their application in various domains. Studies on compounds like N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide have provided valuable data on these properties, aiding in the development of compounds with desirable characteristics (M. Ol’khovich et al., 2017).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives are influenced by their molecular structure. For example, the presence of electronegative substituents like fluorine atoms can significantly affect the compound's reactivity and stability. Studies have shown that substituents on the thiadiazole ring can impact the compound's electronic properties and, consequently, its reactivity and potential applications (Yan Wang et al., 2013).

科学的研究の応用

Physicochemical Properties and Solubility

Research on the physicochemical properties of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide analogs has provided valuable insights into their solubility and stability, critical for drug formulation. Ol’khovich et al. (2017) investigated the physicochemical properties of a bioactive compound closely related to this compound, revealing its solubility in various solvents and distribution coefficients in different temperature settings, which are essential parameters for determining the compound's bioavailability and therapeutic efficacy (Ol’khovich et al., 2017).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potentials of 1,3,4-thiadiazole derivatives, including those structurally similar to this compound, have been a significant area of research. A study by Kobzar et al. (2019) synthesized and tested several 1,3,4-thiadiazole derivatives for their sensitivity against Gram-positive and Gram-negative bacteria, as well as their antifungal activity against Candida albicans. The findings suggest these compounds, including this compound, hold promise as potential antimicrobial and antifungal agents, warranting further investigation into their mechanism of action and therapeutic applications (Kobzar et al., 2019).

Anticancer Activity

The anticancer activity of 1,3,4-thiadiazole derivatives, including analogs of this compound, has also been explored. These compounds have been evaluated for their potential to inhibit various cancer cell lines, suggesting a promising avenue for the development of new anticancer agents. The synthesis and biological evaluation of new series of 2-amido-1,3,4-thiadiazole derivatives as cytotoxic agents by Almasirad et al. (2016) highlight the potential of these compounds in targeting cancer cells, underscoring the importance of further research into their mechanism of action and therapeutic potential (Almasirad et al., 2016).

特性

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N3OS2/c1-2-18-11-16-15-10(19-11)14-9(17)8-6(12)4-3-5-7(8)13/h3-5H,2H2,1H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBXNSLHTKVUGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Azepan-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylethanone](/img/structure/B2492139.png)

![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2492143.png)

![9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2492147.png)

![N-(3,4-dimethylphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2492148.png)

![4-amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2492157.png)

![(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid](/img/structure/B2492160.png)